![molecular formula C12H16N2O4 B2444814 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid CAS No. 903094-64-4](/img/structure/B2444814.png)
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid
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Overview
Description
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) and is used as an antidepressant. It was first developed in the 1980s and has since been used to treat depression in many countries.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Formation of Pyrazole Derivatives : The study by Yıldırım, Kandemirli, and Akçamur (2005) demonstrates the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylates, which could be analogs of the target compound, showcasing its potential use in the synthesis of complex organic structures (Yıldırım, Kandemirli, & Akçamur, 2005).
Extraction of Pyridine-3-carboxylic Acid : Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid, a structurally related compound, highlighting potential methods for purifying and concentrating the compound of interest (Kumar & Babu, 2009).
Synthesis of Triorganostannyl Esters : Tzimopoulos et al. (2010) reported on the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which may offer insights into the reactivity and applications of similar pyridine-based compounds (Tzimopoulos et al., 2010).
Synthesis of Highly Functionalized Isoxazoles : Ruano, Fajardo, and Martín (2005) explored the creation of functionalized isoxazoles, a process that could be relevant to the synthesis and functionalization of the target compound (Ruano, Fajardo, & Martín, 2005).
Biochemical and Pharmacological Studies
Antitumor Activity Evaluation : Silva et al. (2021) synthesized novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates and evaluated their antitumoral potential, suggesting a potential application in cancer research for structurally similar compounds (Silva et al., 2021).
Synthesis and Antimicrobial Activity : Sidhaye et al. (2011) worked on nicotinic acid hydrazide derivatives, including pyridine 3-carboxillic acid, and evaluated their antimicrobial activity. This research could indicate the potential of related pyridine-based compounds in antimicrobial applications (Sidhaye et al., 2011).
Material Science and Coordination Chemistry
- Metal-Organic Frameworks (MOFs) : Ghosh, Savitha, and Bharadwaj (2004) explored the reactivity of pyridine-tricarboxylic acid with Zn(II) salts under different conditions, resulting in coordination polymers and MOFs, indicating potential applications of similar pyridine-based acids in material science (Ghosh, Savitha, & Bharadwaj, 2004).
Mechanism of Action
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
The effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets .
properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-5-4-6-13-9(8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQQOBJWIIFKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid |
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